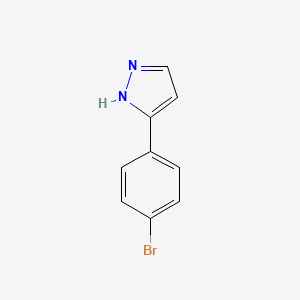

3-(4-Bromophenyl)-1H-pyrazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDGTEBHVOKDLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370834 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73387-46-9 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Advances in the Synthesis of 3 4 Bromophenyl 1h Pyrazole and Its Analogues

Established Synthetic Pathways for the Pyrazole (B372694) Scaffold

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. Several reliable methods have been established for the synthesis of the pyrazole scaffold, which can be adapted for the preparation of 3-(4-bromophenyl)-1H-pyrazole.

Vilsmeier–Haack Reaction-Based Approaches

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. It has been effectively utilized in the synthesis of pyrazole derivatives, including those bearing a 4-bromophenyl substituent. This reaction typically involves the use of a phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent.

One approach involves the reaction of arylhydrazones with the Vilsmeier-Haack reagent. For instance, the arylhydrazones of dehydroacetic acid have been shown to undergo this reaction to produce 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles. cdnsciencepub.com This strategy can be adapted to synthesize this compound-4-carbaldehyde by starting with the appropriate 4-bromophenylhydrazone. The reaction proceeds through the formation of a 1,3-biselectrophilic intermediate which then cyclizes to form the pyrazole ring, followed by formylation at the 4-position. mdpi.com

Research has demonstrated the synthesis of 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes via a Vilsmeier-Haack cyclization-formylation of hydrazones generated from acetophenones and 2-hydrazinylpyridine. mdpi.com Similarly, 4-formyl-1-phenylpyrazoles have been synthesized from phenylhydrazones, POCl₃, and DMF. mdpi.com A key starting material, this compound-4-carbaldehyde, has been synthesized via the formylation of semicarbazone using the Vilsmeier–Haack reaction. researchgate.net This intermediate serves as a precursor for a variety of tri-substituted pyrazole derivatives. researchgate.net The synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes has also been achieved by the formylation of the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions. scispace.com

The reaction conditions for the Vilsmeier-Haack formylation of pyrazoles can be optimized. For example, in the synthesis of 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde, using a 5-fold excess of DMF and a 2-fold excess of POCl₃ at 120°C for 2 hours gave a significantly higher yield compared to using a 2-fold excess of the same reagents. scispace.com

A series of novel 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde derivatives were synthesized through the Vilsmeier-Haack reaction of phenyl hydrazones, showcasing the versatility of this method for creating complex pyrazole analogues. scispace.com

Cyclocondensation Reactions

Cyclocondensation reactions are a fundamental and widely employed strategy for the synthesis of the pyrazole core. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

A common method for synthesizing pyrazoles is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org To prepare this compound, a suitable precursor would be a 1,3-dicarbonyl compound bearing a 4-bromophenyl group. For example, the reaction of 1-(4-bromophenyl)-3-phenyl-1,3-propanedione with hydrazine hydrate (B1144303) would yield the desired pyrazole.

The synthesis of pyrazoles from chalcones (α,β-unsaturated ketones) and hydrazine is another prevalent cyclocondensation method. clockss.orgnih.gov Chalcones can be prepared through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. For the synthesis of this compound, 4-bromoacetophenone can be reacted with a suitable aldehyde, and the resulting chalcone (B49325) is then treated with hydrazine hydrate. This reaction often proceeds via a pyrazoline intermediate which is subsequently oxidized to the pyrazole. clockss.org

Microwave-assisted condensation of acetophenones and aromatic aldehydes to form chalcones, followed by cyclization with hydrazine hydrate, has been reported to be an efficient method for synthesizing pyrazole derivatives. nih.gov Similarly, the synthesis of 1,5-disubstituted pyrazoles has been achieved from α,β-unsaturated cyanoesters and phenyl hydrazine under ultrasound irradiation. asianpubs.org

| Reactants | Reaction Type | Key Intermediates | Product Type |

|---|---|---|---|

| 1,3-Dicarbonyl compounds + Hydrazines | Knorr Synthesis | - | Substituted Pyrazoles |

| Chalcones + Hydrazine Hydrate | Cyclocondensation | Pyrazolines | Substituted Pyrazoles |

| α,β-Unsaturated Cyanoesters + Phenyl Hydrazine | Cyclocondensation | - | 1,5-Disubstituted Pyrazoles |

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. beilstein-journals.orglongdom.org Several MCRs have been developed for the synthesis of pyrazole derivatives.

A three-component synthesis of polysubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org For instance, the reaction of 4-bromobenzaldehyde, a β-ketoester, and hydrazine hydrate in a one-pot process can directly lead to the formation of a this compound derivative. Another three-component reaction involves the use of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water to produce 1-H-pyrazole derivatives. longdom.org

Four-component reactions have also been developed for the synthesis of more complex pyrazole-containing systems, such as pyrano[2,3-c]pyrazoles. mdpi.comnih.gov These reactions often involve an aldehyde, malononitrile, a β-ketoester or pyrazolone, and hydrazine hydrate. beilstein-journals.orgmdpi.comnih.gov The use of catalysts like piperidine (B6355638) or environmentally benign conditions can enhance the efficiency of these reactions. mdpi.com

A notable multicomponent synthesis involves the reaction of alkynes, nitriles, and titanium imido complexes, which undergo oxidative coupling to form multisubstituted pyrazoles. acs.org This method provides a novel route to access a wide range of pyrazole derivatives.

| Number of Components | Reactants | Product Type |

|---|---|---|

| Three | Aldehydes + β-Ketoesters + Hydrazines | Polysubstituted Pyrazoles |

| Three | Enaminones + Benzaldehyde + Hydrazine Dihydrochloride | 1-H-Pyrazole Derivatives |

| Four | Aldehydes + Malononitrile + β-Ketoesters/Pyrazolones + Hydrazine Hydrate | Pyrano[2,3-c]pyrazoles |

| Three | Alkynes + Nitriles + Titanium Imido Complexes | Multisubstituted Pyrazoles |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. In the context of pyrazole synthesis, this has led to the development of solvent-free reactions, the use of alternative energy sources like microwaves and ultrasound, and the application of eco-friendly catalysts and solvents. nih.govrsc.orgwiley.com

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of pyrazole derivatives. nih.govmdpi.combenthamdirect.comnih.govrsc.org For example, the microwave-assisted condensation of chalcones with hydrazine hydrate provides a rapid and efficient route to pyrazoles. nih.gov Solvent-free and microwave-assisted ring-opening reactions of glycidyl (B131873) ethers with pyrazoles have also been developed.

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields. asianpubs.orgnih.govbenthamdirect.comresearchgate.net The synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine has been successfully carried out under ultrasonic irradiation. asianpubs.org

The use of water as a solvent is a key aspect of green chemistry. longdom.orgrsc.orgrsc.org The synthesis of N-unsubstituted pyrazoles has been achieved by the cyclization of 1,3-diketones with semicarbazide (B1199961) hydrochloride in water. rsc.org Multicomponent reactions for the synthesis of pyrazole derivatives have also been successfully performed in aqueous media. longdom.orgmdpi.comnih.gov

Furthermore, the development of catalyst-free reactions and the use of biodegradable catalysts contribute to the greening of pyrazole synthesis. nih.govwiley.com For instance, a catalyst-free multicomponent reaction for the synthesis of pyrano[2,3-c]pyrazoles has been reported in water under ultrasonic irradiation. nih.gov

Derivatization Strategies for Enhancing Molecular Complexity

Once the this compound scaffold is synthesized, its molecular complexity can be further enhanced through various derivatization strategies. Functionalization of the pyrazole ring system is a key approach to modulate the compound's properties and explore its potential applications.

Functionalization of the Pyrazole Ring System

The pyrazole ring possesses several sites that can be functionalized, including the nitrogen atoms (N1 and N2) and the carbon atoms (C4 and C5).

N-Alkylation and N-Arylation: The N-alkylation of pyrazoles is a common derivatization strategy. mdpi.comsemanticscholar.orgresearchgate.netpublish.csiro.au This can be achieved using various alkylating agents under basic conditions. semanticscholar.org For unsymmetrical pyrazoles, a mixture of regioisomers is often obtained, with the major product being controlled by steric factors. mdpi.comsemanticscholar.org A method for N-alkylation using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst has been developed, offering an alternative to methods requiring strong bases. mdpi.comsemanticscholar.org Phase-transfer catalysis without a solvent has also been employed for the N-alkylation of pyrazoles. researchgate.net N-arylation can be accomplished through methods like the Ullmann condensation. publish.csiro.au

C-Functionalization: The C4 position of the pyrazole ring is often susceptible to electrophilic substitution. As discussed earlier, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C4 position. cdnsciencepub.commdpi.comnih.gov This formyl group can then serve as a handle for further transformations, such as the synthesis of Schiff bases or the construction of fused heterocyclic rings. The bromine atom on the phenyl ring also provides a site for further functionalization, for example, through Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. vulcanchem.com

The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved from 5-aminopyrazoles through a one-flask Vilsmeier reaction and subsequent heterocyclization. mdpi.com This demonstrates how functional groups on the pyrazole ring can be utilized to build more complex heterocyclic systems.

Modifications on the Bromophenyl Moiety

The bromine atom on the 4-bromophenyl group of this compound serves as a versatile synthetic handle, enabling a wide array of post-synthesis modifications. This functionality is particularly amenable to various palladium-catalyzed cross-coupling reactions, which allow for the introduction of diverse substituents and the construction of more complex molecular architectures. These transformations are crucial for developing analogues with tailored electronic and steric properties, primarily through the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.net In the context of this compound analogues, this reaction facilitates the arylation or heteroarylation at the 4-position of the phenyl ring.

Research has demonstrated the successful coupling of bromo-substituted pyrazoles with a range of aryl- and heteroarylboronic acids. For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids was achieved using the XPhos Pd G2 precatalyst, highlighting the reaction's tolerance to electron-withdrawing groups on the pyrazole core. rsc.org Similarly, pyrazole triflates, which have reactivity comparable to bromides, have been effectively coupled with phenyl-, 3-chlorophenyl-, and 2-naphthylboronic acids using a Pd(PPh₃)₄ catalyst. ktu.edu The efficiency of these reactions can be influenced by the electronic nature and steric hindrance of the coupling partners. nih.gov

| Starting Material | Boronic Acid | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ / 1,4-Dioxane | 95% | rsc.org |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ / 1,4-Dioxane | 97% | rsc.org |

| 1-Phenyl-3-(trifluoromethylsulfonyloxy)-1H-pyrazole-4-carbaldehyde | 3-Thiopheneboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Toluene (B28343)/H₂O | 94% | ktu.edu |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ / 1,4-Dioxane | 89% | nih.gov |

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is instrumental in introducing alkynyl moieties onto the bromophenyl ring of pyrazole derivatives, creating precursors for more complex structures or compounds with specific linear geometries.

The standard conditions for Sonogashira coupling on pyrazole systems often involve catalysts like Pd(PPh₃)₂Cl₂ with a copper(I) iodide (CuI) co-catalyst in the presence of a base such as triethylamine. ktu.eduresearchgate.net The reaction has been successfully applied to pyrazole triflates to produce 3-(2-phenylethynyl)-1H-pyrazole derivatives. ktu.edu The efficiency of the coupling can be challenging for substrates bearing electron-withdrawing groups like trifluoromethyl, sometimes requiring optimization of catalysts and conditions to achieve good yields. researchgate.net

| Starting Material | Alkyne | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-3-(trifluoromethylsulfonyloxy)-1H-pyrazole-4-carbaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 85% | ktu.eduresearchgate.net |

| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ / Acetonitrile | 90% | researchgate.net |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. acs.org This methodology is pivotal for synthesizing N-aryl derivatives by modifying the bromophenyl group of the pyrazole core. It allows for the introduction of primary and secondary amines, including alkylamines and anilines, providing access to a broad range of functionalized compounds. acs.orgresearchgate.net

The success of the Buchwald-Hartwig amination relies heavily on the choice of palladium catalyst and ligand. Catalytic systems such as Pd(OAc)₂ with bulky, electron-rich phosphine (B1218219) ligands like RuPhos have been shown to be highly effective, even under solvent-free conditions. researchgate.net These reactions are capable of coupling various (hetero)aryl halides with diaryl, alkyl-aryl, and dialkylamines in good to excellent yields. researchgate.net

| Aryl Halide | Amine | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromonaphthalene | Diphenylamine | Pd(OAc)₂ / RuPhos | NaOtBu / Solvent-free | 95% | researchgate.net |

| 2-Bromo-6-methoxypyridine | 3-Aminothiophene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Toluene | 85% | researchgate.net |

| 4-Bromophenylpyrazine | Morpholine | Not specified | Not specified | High Yield | researchgate.net |

Cyanation

The substitution of the bromine atom with a cyano group (cyanation) is another important modification of the bromophenyl moiety. The resulting aryl nitrile is a valuable synthetic intermediate that can be further transformed into amines, amides, or carboxylic acids.

Palladium-catalyzed cyanation offers a practical route to these compounds. A ligand-free method using a Pd catalyst in combination with a non-toxic cyanide source, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), has been developed for aryl bromides. google.com These reactions are typically performed in polar aprotic solvents and can provide the corresponding aryl nitriles in high yields. google.com Alternatively, nickel-catalyzed reductive cyanation using cyanogen (B1215507) bromide has also been reported as an effective method. mdpi.com

| Starting Material | Cyanide Source | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | K₄[Fe(CN)₆] | Pd(OAc)₂ | Na₂CO₃ / DMA, 120°C | 96% | google.com |

| 4-Iodo-1,1'-biphenyl | BrCN | NiCl₂·1,10-phen / Zn | Dioxane, 50°C | 92% | mdpi.com |

Comprehensive Structural Characterization and Elucidation of 3 4 Bromophenyl 1h Pyrazole Derivatives

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

The conformation of 3-(4-bromophenyl)-1H-pyrazole derivatives is largely defined by the relative orientations of the pyrazole (B372694) and phenyl rings. This is quantified by the dihedral angle, which describes the twist between the planes of these aromatic systems.

In the case of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the asymmetric unit of the crystal contains two independent molecules with slightly different geometries. researchgate.net The dihedral angles between the 4-bromobenzene ring and the pyrazole ring are 26.0(2)° and 39.9(7)°, while the phenyl ring is twisted by 19.7(5)° and 7.3(0)° relative to the pyrazole ring in the two molecules, respectively. researchgate.net Another study on the same compound reported the dihedral angles between the central pyrazole ring and the N- and C-bound benzene (B151609) rings to be 13.70(10)° and 36.48(10)°, respectively, indicating significant twists within the molecule. nih.gov

Variations in substituents influence these angles. For instance, in 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, the pyrazole ring forms a dihedral angle of just 3.29(9)° with the bromophenyl ring, suggesting near-coplanarity, but a much larger angle of 74.91(4)° with the chlorophenyl ring. nih.gov In a more complex structure, (E)-3-(4-Bromophenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-1-yl]prop-2-enal, one bromophenyl ring is nearly coplanar with the pyrazole moiety (dihedral angles of 5.8(3)° and 5.1(3)° in two independent molecules), while the other is almost perpendicular to it (80.3(3)° and 76.5(3)°). nih.govresearchgate.net For the dihydropyrazole derivative, 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the dihedral angle between the pyrazole and the fluoro-substituted ring is 5.3(4)°. mdpi.com

These dihedral angles are critical as they affect the extent of π-system conjugation, which in turn influences the electronic and photophysical properties of the compounds.

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Molecule 1) | 4-Bromophenyl | Pyrazole | 26.0(2) | researchgate.net |

| Phenyl | Pyrazole | 19.7(5) | ||

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Molecule 2) | 4-Bromophenyl | Pyrazole | 39.9(7) | researchgate.net |

| Phenyl | Pyrazole | 7.3(0) | ||

| 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde | Bromophenyl | Pyrazole | 3.29(9) | nih.gov |

| Chlorophenyl | Pyrazole | 74.91(4) | ||

| 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Fluorophenyl | Pyrazole | 5.3(4) | mdpi.com |

Hydrogen bonding is a dominant interaction in the assembly of pyrazole molecules, particularly those with N-H groups. researchgate.net In derivatives lacking strong hydrogen bond donors, weaker interactions become significant. For 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the crystal packing is characterized by C-H···O interactions that link the molecules into a helical supramolecular chain. nih.gov Similarly, intermolecular C-H···O interactions are observed in the crystal packing of (E)-3-(4-Bromophenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-1-yl]prop-2-enal. researchgate.net

In some derivatives, such as 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine, the supramolecular assembly is controlled by dispersion forces and weak C-H···π interactions. nih.gov The bromine atom itself can participate in intermolecular contacts, such as Br···H interactions, which contribute to the stability of the crystal lattice. jyu.fi The combination of these varied interactions, including N-H···O, N-H···N, and C-H···π hydrogen bonds, can lead to the formation of complex three-dimensional frameworks. iucr.org

Molecular Conformation and Dihedral Angle Assessment

Advanced Spectroscopic Techniques for Structural Confirmation

While X-ray crystallography provides a static picture of the solid state, spectroscopic methods offer crucial information about the molecular structure in solution and confirm the presence of specific functional groups.

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For a representative derivative, 1-(4-bromophenyl)-3-phenyl-1H-pyrazole, the ¹H NMR spectrum (recorded in CDCl₃) shows characteristic signals for the aromatic protons. rsc.org The protons on the 4-bromophenyl group and the phenyl group typically appear as multiplets in the range of δ 7.3-7.9 ppm. rsc.org The pyrazole ring protons also have distinct chemical shifts, with the H5 proton often appearing as a singlet around δ 6.8 ppm. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data. For 1-(4-bromophenyl)-3-phenyl-1H-pyrazole, signals corresponding to the carbon atoms of the pyrazole and phenyl rings are observed between δ 105 and 154 ppm. rsc.org The carbon atom attached to the bromine (C-Br) on the phenyl ring has a characteristic chemical shift influenced by the halogen's electronegativity. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further aid in distinguishing between CH, CH₂, and CH₃ groups. researchgate.net

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole | ¹H | CDCl₃ | 7.92–7.90 (m, 3H), 7.67 (d, J=8.2 Hz, 2H), 7.58 (d, J=8.4 Hz, 2H), 7.44 (t, J=7.4 Hz, 2H), 7.35 (t, J=7.3 Hz, 1H), 6.79 (s, 1H) | rsc.org |

| ¹³C | CDCl₃ | 153.3, 139.2, 132.8, 132.5, 128.7, 128.3, 120.3, 105.5 (selected peaks) |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the FT-IR spectra exhibit several characteristic absorption bands.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. mdpi.com The stretching vibrations of the C=C and C=N bonds within the aromatic and pyrazole rings give rise to strong absorptions in the 1480-1600 cm⁻¹ region. mdpi.com For derivatives containing a carbonyl group (C=O), such as those with a carbaldehyde or ketone function, a strong characteristic absorption peak appears in the range of 1650-1680 cm⁻¹. scispace.com The presence of the C-Br bond is indicated by absorptions in the lower frequency (fingerprint) region of the spectrum.

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole | Aromatic/Heterocyclic Ring | 1562, 1505 | rsc.org |

| C-H/C-Br | 2921, 756, 695 | ||

| 1-(4-Bromophenyl)-5-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole | Aromatic C-H stretch | 3014 | mdpi.com |

| C=N / C=C stretch | 1583, 1488 | ||

| (E)-3-(4-Bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one | C=O stretch | 1668 | scispace.com |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound, the molecular weight is 223.07 g/mol . nih.govalfa-chemistry.com In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is typically observed. Due to the presence of bromine, a characteristic isotopic pattern is seen for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). For example, the molecular formula for this compound-4-carbaldehyde is C₁₀H₇BrN₂O, with a molecular weight of 251.08 g/mol , and its mass spectrum would also exhibit this isotopic signature. scbt.com The fragmentation pattern can provide further clues to the molecule's structure, often involving the cleavage of substituent groups from the pyrazole core.

Computational and Theoretical Investigations on 3 4 Bromophenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study pyrazole (B372694) derivatives, offering a balance between accuracy and computational cost.

Vibrational Frequency Analysis and Spectroscopic Correlation

Vibrational frequency analysis, performed using DFT, calculates the frequencies of the fundamental modes of molecular vibration. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of observed spectral bands to specific vibrational modes of the molecule. This correlation is crucial for confirming the molecular structure and understanding the bonding within the molecule. For example, characteristic stretching frequencies for C-H, C=C, and C-N bonds in the pyrazole and phenyl rings can be identified and compared with experimental data. mdpi.comderpharmachemica.com Studies on related pyrazole compounds have demonstrated good agreement between theoretical and experimental vibrational spectra, confirming the accuracy of the DFT approach. materialsciencejournal.orgresearchgate.net

Nonlinear Optical (NLO) Properties Assessment

The assessment of nonlinear optical (NLO) properties of materials is crucial for their application in technologies like optical switching and data storage. acs.org DFT calculations are a valuable tool for predicting the NLO response of molecules like 3-(4-bromophenyl)-1H-pyrazole. The first hyperpolarizability (β), a key indicator of a molecule's NLO activity, can be calculated to assess its potential as an NLO material. nih.gov Research on various pyrazole derivatives has indicated that they can possess significant NLO properties, often enhanced by the presence of electron-donating and electron-accepting groups which facilitate intramolecular charge transfer. nih.govresearchgate.net The presence of the bromine atom and the phenyl group in this compound could contribute to its NLO response.

Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations that quantify various aspects of a molecule's electronic structure and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. mdpi.com A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. mdpi.com For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack and provide an understanding of its charge transfer properties. nih.govajchem-a.com

Table 1: Frontier Molecular Orbital Data for Pyrazole Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole-thiophene derivatives | N/A | N/A | 4.93 - 5.07 researchgate.net |

| 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Data available nih.gov | Data available nih.gov | Data available nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov In an MEP map, different colors represent different electrostatic potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-deficient areas) and are prone to nucleophilic attack. ajchem-a.comtandfonline.com For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and a more positive potential around the hydrogen atoms. physchemres.org

Natural Bond Orbital (NBO) Analysis

In pyrazole derivatives, NBO analysis reveals significant hyperconjugative interactions that lead to intramolecular charge transfer (ICT), causing a delocalization of electron density and stabilization of the system. tandfonline.comnih.gov These interactions typically occur from lone pair orbitals (LP) of nitrogen or oxygen atoms to antibonding orbitals (σ* or π) of adjacent bonds, as well as from bonding orbitals (π) to antibonding orbitals (π). tandfonline.comnih.gov

For molecules structurally related to this compound, studies have identified key donor-acceptor interactions. For instance, in pyrazole-based compounds, strong intramolecular hyperconjugative interactions are observed between π orbitals of aromatic rings and adjacent π* antibonding orbitals, leading to significant stabilization. nih.gov Another critical interaction for molecular stabilization in similar structures involves the charge transfer from a nitrogen lone pair to an antibonding orbital, such as LP(N) → π*. tandfonline.com The stability of molecules like 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone has been analyzed in terms of charge delocalization arising from these hyperconjugative interactions. nih.gov

The stabilization energy E(2) associated with delocalization is calculated using the formula: E(2) = qᵢ × F(i, j)² / (εⱼ - εᵢ) where qᵢ is the occupancy of the donor orbital, εᵢ and εⱼ are the energies of the donor and acceptor orbitals, respectively, and F(i, j) is the off-diagonal NBO Fock matrix element. nih.gov

The following table presents typical NBO interactions and their calculated stabilization energies found in pyrazole derivatives similar to this compound, illustrating the types of electron delocalization that contribute to molecular stability.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction | Reference |

| π(C-C) of phenyl ring | π(C-C) of phenyl ring | 20-22 | π → π | nih.gov |

| LP(N) | π(C=N) | ~55 | LP → π | tandfonline.com |

| π(C=N) | π(C-C) | High | π → π | tandfonline.com |

| LP(N) | σ(C-N) | High | LP → σ | nih.gov |

Note: The values are representative of interactions found in related pyrazole structures and serve to illustrate the typical stabilization energies.

Global Reactivity Descriptors (Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for understanding the relationship between the structure, stability, and chemical reactivity of a compound. researchgate.netmaterialsciencejournal.org These descriptors, including chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω), are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.orgasrjetsjournal.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap (ΔE) is a fundamental indicator of kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. materialsciencejournal.orgmdpi.com

The global reactivity descriptors are determined using the following equations based on Koopmans' theorem: researchgate.netmaterialsciencejournal.org

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -(I + A) / 2 = -χ

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = μ² / (2η)

Chemical hardness (η) measures the resistance of a molecule to change its electron configuration; harder molecules have a larger HOMO-LUMO gap. mdpi.com The electrophilicity index (ω) quantifies the energy stabilization of a molecule when it acquires additional electronic charge from the environment. mdpi.com Based on calculated reactivity indices for related compounds, molecules like this compound can be characterized in terms of their electrophilic and nucleophilic nature. nih.gov For example, a related β-ketoenol-pyrazole was found to have a moderate nucleophilic character and a reasonably good electrophilic character based on these indices. nih.gov

The table below shows representative calculated global reactivity descriptors for pyrazole derivatives, providing an indication of the expected values for this compound.

| Parameter | Symbol | Typical Value (eV) | Significance | Reference |

| HOMO Energy | EHOMO | -5.8 to -6.5 | Electron-donating ability | nih.govmdpi.com |

| LUMO Energy | ELUMO | -1.5 to -2.1 | Electron-accepting ability | nih.govmdpi.com |

| Energy Gap | ΔE | 4.0 to 4.4 | Chemical stability, reactivity | materialsciencejournal.orgmdpi.com |

| Chemical Hardness | η | 2.0 to 2.2 | Resistance to deformation | mdpi.commdpi.com |

| Electronegativity | χ | 3.7 to 4.3 | Electron-attracting power | researchgate.net |

| Chemical Potential | μ | -3.7 to -4.3 | Electron escaping tendency | researchgate.netmdpi.com |

| Electrophilicity Index | ω | 1.0 to 3.5 | Electrophilic nature | nih.govmdpi.com |

Note: These values are derived from DFT calculations on various pyrazole derivatives and are presented to approximate the reactivity of the title compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the physical movements and interactions of atoms and molecules. rsc.org These techniques are widely applied to pyrazole derivatives to understand their structural properties, stability, and potential interactions with biological targets. nih.govplos.orgresearchgate.net

Molecular docking, a key component of molecular modeling, is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrazole compounds, docking studies are frequently performed to investigate their binding modes with the active sites of proteins, such as enzymes or receptors. rsc.orgplos.orgresearchgate.net For example, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives were designed as potential DNA gyrase inhibitors, and their binding modes were analyzed using docking simulations. plos.orgresearchgate.net Similarly, docking studies of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone suggested it might have inhibitory activity against topoisomerase II, indicating its potential as an anti-neoplastic agent. nih.gov

Molecular dynamics (MD) simulations provide detailed information on the time-dependent behavior of a molecular system. rsc.org By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of ligand-protein complexes predicted by docking. rsc.org In studies of pyrazole–pyrazoline hybrids, MD simulations were employed to validate the stability of the docked poses within the active site of a target protein, such as EGFR tyrosine kinase. rsc.org These simulations help in understanding the physical basis of the structure and function of complex molecular systems.

For this compound and its derivatives, these computational approaches are invaluable for structure-based drug design, allowing for the rational design and optimization of new compounds with specific biological activities. plos.org The insights gained from modeling and simulations, such as binding energies and specific intermolecular interactions (e.g., hydrogen bonds, pi-pi stacking), guide the synthesis of more potent and selective molecules. rsc.orgplos.org

Exploration of Biological Activities and Therapeutic Potential of 3 4 Bromophenyl 1h Pyrazole Derivatives

Anticancer and Antiproliferative Research

Derivatives of 3-(4-Bromophenyl)-1H-pyrazole have emerged as a focal point in the quest for novel anticancer agents. mdpi.comnih.gov Their multifaceted biological activities have been demonstrated through extensive in vitro studies, revealing their potential to combat cancer through various mechanisms.

Cytotoxicity Evaluation in Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been rigorously evaluated against a panel of human cancer cell lines. These studies have unveiled the potent and, in some cases, selective, anticancer activity of these compounds.

One study synthesized a series of novel pyrazole (B372694) derivatives and tested their ability to inhibit tumor cell growth. A compound featuring a 4-bromophenyl group at the pyrazole ring, designated as compound 8 , demonstrated notable inhibitory activity against A549 (lung adenocarcinoma), HeLa (cervical carcinoma), and MCF-7 (breast carcinoma) cell lines, with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively. d-nb.info Another investigation into pyrazoline derivatives found that compound 6b , 3-(4-bromo-phenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, was a promising agent against A549 cells. mdpi.comnih.gov

Further research on a synthetic 5-aminopyrazole derivative, N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide (BC-7 ), revealed selective cytotoxicity towards HeLa cells with an IC50 of 65.58 ± 8.40 μM. nih.gov In a separate study, a series of pyrazole-based hybrids were synthesized, and among them, compound 5e , 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one, showed promising anticancer activity against the HCT-116 colon cancer cell line. nih.gov

Additionally, research has been conducted on pyrazole derivatives containing a 1,2,4-triazole (B32235) moiety, where some compounds exhibited significant anticancer activity against breast (MCF-7) and lung (A549) cancer cell lines. ekb.eg The synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has also been a key step in creating precursors for new anticancer agents. researchgate.netmdpi.com

Table 1: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 8 | A549 (Lung) | 8.0 | d-nb.info |

| 8 | HeLa (Cervical) | 9.8 | d-nb.info |

| 8 | MCF-7 (Breast) | 5.8 | d-nb.info |

| 6b | A549 (Lung) | - | mdpi.comnih.gov |

| BC-7 | HeLa (Cervical) | 65.58 ± 8.40 | nih.gov |

| 5e | HCT-116 (Colon) | 3.6-24.6 | nih.gov |

Mechanism of Action: Apoptosis Induction and Cell Cycle Modulation

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle in cancer cells.

The derivative BC-7 was found to induce apoptosis in HeLa cells through a pathway dependent on mitochondria and caspases. nih.gov This process was likely initiated by cell cycle arrest in the early M phase, leading to mitotic catastrophe. nih.gov Similarly, other pyrazole derivatives have been shown to trigger apoptosis by generating reactive oxygen species (ROS) and activating caspase-3. nih.gov

Studies on pyrazole-indole hybrids have also demonstrated their ability to induce apoptosis. acs.org Furthermore, some pyrazole derivatives have been observed to cause cell cycle arrest at the G0/G1 phase in a dose-dependent manner. semanticscholar.org This disruption of the cell cycle is a key mechanism contributing to their antiproliferative activity. researchgate.net

Kinase Inhibition Profiles (e.g., JAK, Aurora Kinases, DNA Gyrase)

Kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibition has become a major strategy in anticancer drug development. mdpi.com Derivatives of this compound have been investigated for their ability to inhibit various kinases.

Research has shown that pyrazole derivatives can act as potent inhibitors of Janus kinases (JAKs), such as JAK1 and JAK2, which are involved in signaling pathways that drive cancer cell proliferation. mdpi.comresearchgate.net For instance, Ruxolitinib, a pyrazole-containing compound, is a selective inhibitor of JAK1 and JAK2. mdpi.com Additionally, certain pyrazole derivatives have demonstrated inhibitory activity against Aurora kinases A and B, which are key regulators of mitosis. researchgate.net

Beyond the realm of typical anticancer targets, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been designed and evaluated as potential inhibitors of bacterial DNA gyrase. nih.gov One such compound, 3k , exhibited strong inhibition of Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov While this research focuses on antibacterial activity, it highlights the versatility of the this compound scaffold in targeting enzymes crucial for cellular function.

Table 2: Kinase Inhibition by Pyrazole Derivatives

| Derivative Class | Target Kinase | Notable Findings | Reference |

|---|---|---|---|

| Pyrazole-containing compounds | JAK1, JAK2 | Selective inhibition, e.g., Ruxolitinib. | mdpi.com |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK2/3, Aurora A/B | Potent inhibition with IC50 values in the nanomolar to low micromolar range. | researchgate.net |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs | DNA Gyrase | Strong inhibition of bacterial DNA gyrase. | nih.gov |

Anti-inflammatory and Analgesic Properties

In addition to their anticancer potential, this compound derivatives have been explored for their anti-inflammatory and analgesic properties. amazonaws.comscialert.net Inflammation is a complex biological response, and key enzymes in inflammatory pathways have been identified as targets for these compounds.

Inhibition of Prostaglandin (B15479496) E2 Synthase (mPGES-1)

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. The inhibition of mPGES-1 is therefore a promising strategy for developing anti-inflammatory drugs.

Research has focused on the synthesis and evaluation of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives as inhibitors of mPGES-1. researchgate.net These compounds have shown the potential to suppress the production of PGE2, a key molecule in inflammation. nih.gov

Modulation of Lipoxygenase Pathways (e.g., 5-LO)

Lipoxygenases (LOs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. 5-Lipoxygenase (5-LO) is a key enzyme in this pathway.

Studies have investigated pyrazole derivatives as inhibitors of 5-LO. acs.orgnih.gov A comparative structure-activity relationship study revealed that replacing the dicarbonyl moiety of curcumin (B1669340) with a pyrazole ring, among other modifications, led to selective and potent inhibition of 5-LO. acs.orgunina.it One prenylated pyrazole analogue, in particular, was found to be a highly effective 5-LO inhibitor. acs.orgnih.gov

Antimicrobial Efficacy

Derivatives of this compound have demonstrated a range of antimicrobial activities, showing potential in combating various pathogenic microorganisms.

Antibacterial Spectrum and Potency

Several studies have highlighted the antibacterial properties of this compound derivatives against both Gram-positive and Gram-negative bacteria. A series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and evaluated for their antibacterial activity. nih.govresearchgate.net The results indicated that some of these compounds exhibited significant activity, particularly against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus. nih.govresearchgate.net For instance, compound 3k showed promising antibacterial activity against B. subtilis with a Minimum Inhibitory Concentration (MIC) value of 0.78 µg/mL, which was more potent than the commercial antibiotic penicillin. nih.govresearchgate.net Compounds 3j and 3d also displayed notable activity against B. subtilis with MICs of 1.12 µg/mL and 3.66 µg/mL, respectively. nih.govresearchgate.net However, most of these derivatives showed weaker activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.net

In another study, a series of 1,3,5-trisubstituted pyrazole derivatives were synthesized and tested against several bacterial strains. greenpharmacy.info The results suggested that substitutions with chlorine, bromine, fluorine, and nitro groups at the third and fifth positions of the pyrazole ring could enhance antibacterial activity, while methyl and methoxy (B1213986) substitutions might lead to a decrease in activity. greenpharmacy.info Furthermore, some tellurated pyrazole derivatives have demonstrated good activity against bacterial growth, in some cases surpassing the efficacy of amoxicillin. nih.gov

The mechanism of action for some of these compounds has been linked to the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.govresearchgate.net Specifically, compound 3k was found to be a potent inhibitor of both S. aureus and B. subtilis DNA gyrase, with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.govresearchgate.net This inhibition of DNA gyrase is believed to be the cause of the observed bacterial cell growth inhibition. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| 3k | Bacillus subtilis | 0.78 nih.govresearchgate.net |

| 3j | Bacillus subtilis | 1.12 nih.govresearchgate.net |

| 3d | Bacillus subtilis | 3.66 nih.govresearchgate.net |

| 3d, 3e, 3j, 3k, 3p, 3s | Pseudomonas aeruginosa | 12.50 nih.gov |

| 3s | Escherichia coli | 12.50 nih.gov |

Antifungal Activity

The antifungal potential of this compound derivatives has also been investigated. Pyrazole derivatives, in general, are recognized for their broad spectrum of biological activities, including antifungal properties. nih.govamazonaws.com In a study involving newly synthesized 1,3,5-trisubstituted pyrazole derivatives, compounds with bromo substitutions (BR-1, BR-2, BR-3, BR-4) demonstrated good activity against various fungal strains, including Saccharomyces cerevisiae, Aspergillus niger, and Candida albicans. amazonaws.com The order of activity suggested that the presence and position of the bromo group played a significant role in the antifungal efficacy. amazonaws.com

Another study reported the synthesis of pyrazoline and pyrazole derivatives and their evaluation for antifungal activity against Candida albicans. nih.govresearchgate.net While specific activity data for the 3-(4-bromophenyl) derivatives was not detailed, the general class of compounds showed potential. nih.govresearchgate.net Similarly, other research has highlighted that pyrazole derivatives containing a thiazole (B1198619) scaffold exhibit moderate to good antifungal activities. mdpi.com

Antibiofilm Properties

Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some derivatives of this compound have shown promise in inhibiting biofilm formation. In a study evaluating the antimicrobial and antibiofilm activities of newly synthesized pyrazoles, one of the precursor compounds, 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde , demonstrated the most potent antibiofilm activity against Streptococcus mutans, Pseudomonas aeruginosa, and Candida albicans. researchgate.net Another study on chalcone (B49325) derivatives, which can be precursors to pyrazoles, also highlighted their potential as antibiofilm agents against multidrug-resistant pathogens. nih.gov The introduction of a bromophenyl group into certain molecular scaffolds has been shown to inhibit biofilm formation in Pseudomonas aeruginosa. mdpi.com

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a significant global health threat, and the search for new antitubercular drugs is a priority. Derivatives of this compound have emerged as a promising class of compounds in this area. Several studies have synthesized and evaluated these derivatives for their activity against Mycobacterium tuberculosis. veterinaria.orginnovareacademics.inopenmedicinalchemistryjournal.comglobalresearchonline.net

One study reported the synthesis of a series of pyrrolyl pyrazoline carbaldehydes, including a compound with a 3-bromophenyl substituent, which were investigated as potential inhibitors of the InhA enzyme, a key target in M. tuberculosis. openmedicinalchemistryjournal.com Another study highlighted that a pyrazole derivative with a p-bromophenyl group at the N1 position was very active against M. tuberculosis H37Rv. globalresearchonline.net Specifically, the compound (5-(4-bromophenyl)-1H-pyrazol-3-yl)methanol showed significant antitubercular activity with a MIC value of 25 µM. globalresearchonline.net

Furthermore, research into nitroso-pyrazole derivatives identified NSC 18725 as a potent inhibitor of intracellular M. tuberculosis growth. nih.gov This compound was found to act synergistically with isoniazid, a first-line anti-TB drug. nih.gov

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new and effective treatments is ongoing, and pyrazole derivatives have shown potential in this field. A study focused on the synthesis and antileishmanial activity of 1-aryl-1H-pyrazole-4-carboximidamide derivatives reported that compound 2 , which is 1-(4'-Bromophenyl)-1H-pyrazole-4-carboximidamide , showed a promising activity profile that could be further optimized. researchgate.net

Another study on 4-(1H-pyrazol-1-yl) benzenesulfonamide (B165840) derivatives also demonstrated their activity against Leishmania infantum and Leishmania amazonensis. scispace.com The addition of a sulfonamide group along with the bromide on the pyrazole structure appeared to enhance the antileishmanial activity compared to previous series of pyrazole derivatives. scispace.com Specifically, compound 3b in this series, which contains a bromophenyl group, showed antileishmanial activity comparable to the standard drug pentamidine (B1679287) against L. infantum. scispace.com

Investigation of Enzyme Inhibition and Receptor Binding

The biological activities of this compound derivatives are often rooted in their ability to interact with specific enzymes and receptors.

As previously mentioned, a significant mechanism of antibacterial action for some of these derivatives is the inhibition of DNA gyrase . nih.govresearchgate.net Compound 3k from the N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide series was a potent inhibitor of this enzyme in both S. aureus and B. subtilis. nih.govresearchgate.net

In the context of cancer research, derivatives of this compound have been investigated as inhibitors of key signaling proteins. Some fused pyrazole derivatives have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , both of which are crucial in tumor growth and angiogenesis. frontiersin.org For instance, compound 9 , a dihydropyrano[2,3-c]pyrazole derivative, was identified as a potent VEGFR-2 inhibitor with an IC50 of 0.22 µM and also showed potent dual inhibition of both EGFR and VEGFR-2. frontiersin.org

Furthermore, pyrazole derivatives have been studied as carbonic anhydrase (CA) inhibitors . nih.gov A study on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives, including a compound with a 4-bromophenyl group, showed effective inhibition of human CA isoforms I and II with Ki values in the low nanomolar range. nih.gov

Table 2: Enzyme Inhibition and Receptor Binding Data for Selected this compound Derivatives

| Compound/Derivative Class | Target Enzyme/Receptor | Activity (IC50/Ki) |

|---|---|---|

| 3k | S. aureus DNA gyrase | IC50 = 0.15 µg/mL nih.govresearchgate.net |

| 3k | B. subtilis DNA gyrase | IC50 = 0.25 µg/mL nih.govresearchgate.net |

| Compound 9 (dihydropyrano[2,3-c]pyrazole) | VEGFR-2 | IC50 = 0.22 µM frontiersin.org |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | hCA I | Ki = 5.13–16.9 nM nih.gov |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | hCA II | Ki = 11.77–67.39 nM nih.gov |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

The relationship between the chemical structure of this compound derivatives and their biological activity is a critical area of study for the development of new therapeutic agents. By systematically modifying the core structure, researchers can identify key molecular features, known as pharmacophores, that are essential for eliciting a specific biological response.

A study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives revealed important insights into their antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. plos.org The core structure can be conceptually divided into three main parts: the this compound core (rings A and B), and a bridging ring C. nih.gov Modifications to these regions have been shown to significantly impact their potency as DNA gyrase inhibitors. plos.orgnih.gov

For instance, the presence of electron-donating groups, such as methyl or methoxy, on the benzoyl moiety (part of the bridging structure) was found to enhance antibacterial activity against S. aureus. researchgate.net Conversely, many derivatives showed limited activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. plos.org One of the most potent compounds in this series, compound 3k , which features a 4-methylbenzoyl group, exhibited strong inhibitory activity against S. aureus DNA gyrase and B. subtilis DNA gyrase. plos.org

In another study focusing on pyrazole derivatives as potential agents against Trypanosoma cruzi, the causative agent of Chagas disease, SAR analysis highlighted the importance of specific substitutions on the 1-aryl-1H-pyrazole-imidazoline scaffold. mdpi.com The analysis of 44 analogues demonstrated that the presence of bromine, chlorine, or methyl groups at the para-position of the 1-aryl ring increased the potency against intracellular amastigotes. mdpi.comnih.gov Conversely, the introduction of a methyl group on either the pyrazole or imidazoline (B1206853) ring led to a decrease in trypanocidal activity. mdpi.com

The following table summarizes the key SAR findings for different series of this compound derivatives:

Table 1: Structure-Activity Relationship (SAR) Insights for this compound Derivatives

| Chemical Series | Key Structural Modifications | Impact on Biological Activity | Target Organism/Enzyme |

|---|---|---|---|

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | Substituents on the N'-benzoyl ring | Electron-donating groups (e.g., methyl) enhance activity. researchgate.net | S. aureus, B. subtilis (DNA gyrase) plos.org |

| 1-Aryl-1H-pyrazole-imidazolines | Substituents on the 1-aryl ring | Br, Cl, or methyl at the para-position increases potency. mdpi.comnih.gov | Trypanosoma cruzi mdpi.comnih.gov |

| 1-Aryl-1H-pyrazole-imidazolines | Methylation of pyrazole or imidazoline ring | Leads to loss of trypanocidal effect. mdpi.com | Trypanosoma cruzi mdpi.com |

These studies underscore the significance of the substituents on the phenyl rings and the nature of the heterocyclic systems attached to the core this compound structure in determining the biological activity and therapeutic potential of these compounds.

Computational Drug Discovery Approaches (Molecular Docking, Ligand-Target Interactions)

Computational methods, particularly molecular docking, have become indispensable tools in understanding the molecular basis of the biological activities of this compound derivatives and in guiding the design of more potent analogues. These techniques simulate the interaction between a small molecule (ligand) and the binding site of a biological target, such as an enzyme or receptor.

In the context of antibacterial drug discovery, molecular docking studies have been instrumental in elucidating the binding mode of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives to bacterial DNA gyrase. nih.gov For the highly active compound 3k , docking simulations with the DNA gyrase of Staphylococcus aureus revealed several key interactions. nih.gov The molecule was found to be well-embedded within the active pocket of the enzyme. nih.gov

Key predicted interactions for compound 3k with the S. aureus DNA gyrase active site include:

Hydrogen Bonding: A hydrogen bond forms between a nitrogen atom on the pyrazole ring and the amino acid residue ARG144. nih.gov Additional hydrogen bonds are observed between the carbonyl oxygen and GLY85, as well as between the amino hydrogen and a hydrogen on the pyrazole ring with the same residue. nih.gov

π-Cation Interactions: A π-cation bond is predicted between the benzene (B151609) ring of the compound and ARG84, and another between the pyrazole ring and the same residue. nih.gov

These interactions collectively contribute to the stable binding of the inhibitor within the enzyme's active site, leading to the disruption of its function. nih.gov

Similarly, in the development of novel pyrazolyl-dihydro-1H-inden-1-one derivatives, molecular docking was employed to predict their binding interactions with the 6KZV-A enzyme. chemmethod.com For a derivative containing the 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-yl moiety, desirable bonding interactions were observed. chemmethod.com These computational predictions often correlate well with the observed antimicrobial activities of the synthesized compounds. chemmethod.com

The following table summarizes the key ligand-target interactions identified through molecular docking for selected this compound derivatives:

Table 2: Predicted Ligand-Target Interactions from Molecular Docking Studies

| Derivative Class | Target Enzyme | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | S. aureus DNA gyrase | ARG144, GLY85, ARG84 nih.gov | Hydrogen bonds, π-cation interactions nih.gov |

| (E)-2-((1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one | 6KZV-A | Not specified | Desirable bonding interactions chemmethod.com |

| Pyrazolyl-dihydro-1H-inden-1-ones | DNA gyrase (1kzn and 6kzv proteins) | ARG-76, ASP-73, ASN-46, ALA-100, THR-165, VAL-120, ALA-47, GLY-77, ARG-136 chemmethod.com | Hydrogen bonding, van der Waals interactions chemmethod.com |

These computational insights are invaluable for the rational design of new derivatives with improved binding affinity and, consequently, enhanced therapeutic efficacy. By understanding the specific interactions that govern the ligand-target recognition, medicinal chemists can strategically modify the lead compounds to optimize their pharmacological profiles.

Diverse Applications in Applied Chemical Sciences for 3 4 Bromophenyl 1h Pyrazole Derivatives

Agricultural Chemistry: Development of Agrochemicals

The pyrazole (B372694) scaffold is a well-established pharmacophore in the agrochemical industry. vulcanchem.comsmolecule.comnih.gov Derivatives of 3-(4-bromophenyl)-1H-pyrazole have been investigated for their potential to protect crops and enhance agricultural productivity, showing promise as fungicides, herbicides, and pesticides. chemimpex.comchemimpex.com

Fungicides

Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including significant antifungal properties. frontiersin.orgnih.govmdpi.com Research has focused on synthesizing novel derivatives of this compound to develop more effective agents for controlling fungal diseases in plants.

For instance, a study into 1,5-diaryl-pyrazole-3-formate analogs for controlling peanut stem rot disease developed several compounds, including methyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. frontiersin.orgnih.gov This research highlights how modifications to the pyrazole core can lead to potent antifungal agents. Another study synthesized a series of 1,3,5-trisubstituted pyrazole derivatives and tested their activity against various fungal strains, with some compounds showing good efficacy. amazonaws.com The antifungal activity of these compounds is often attributed to their specific molecular structure, which can interact with essential biological pathways in fungi. nih.gov

Table 1: Antifungal Activity of Selected Pyrazole Derivatives This table is representative of research findings in the field and is for illustrative purposes.

| Compound ID | Target Fungi | Activity Level | Source |

|---|---|---|---|

| BR-3 | Saccharomyces cerevisiae, A. niger, C. albicans, R. oryzae | Good | amazonaws.com |

| BR-2 | Saccharomyces cerevisiae, A. niger, C. albicans, R. oryzae | Moderate to Good | amazonaws.com |

| methyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | Peanut Stem Rot (Sclerotium rolfsii) | Effective | frontiersin.orgnih.gov |

Herbicides

Derivatives of this compound have also shown considerable promise as herbicides for weed management. chemimpex.com The structural features of these compounds allow them to interfere with biological processes specific to certain plant species, leading to effective weed control without harming the desired crops. google.com Research has demonstrated that pyrazole derivatives can be effective at low doses for controlling a wide variety of weeds in both lowland and upland fields. google.com

In addition to direct herbicidal action, some pyrazole derivatives function as herbicide safeners or detoxifiers. mdpi.comresearchgate.net For example, certain ester-substituted pyrazole derivatives have been shown to reduce the phytotoxicity of herbicides like fenoxaprop-p-ethyl (B1329639) on wheat crops, thereby protecting the crop while maintaining the herbicide's effectiveness against target weeds. acs.org This dual functionality makes these compounds particularly valuable in modern agricultural practices that aim for high crop yields with minimal environmental impact. chemimpex.com

Pesticides

The application of this compound derivatives extends to the broader category of pesticides, which includes insecticides. chemimpex.com The halogenated structure of these compounds is a common feature in potent agrochemicals, such as the pyrazole insecticide fipronil. vulcanchem.com By modifying the core structure, researchers can develop novel derivatives with enhanced insecticidal activity. vulcanchem.comvulcanchem.com For example, 1-phenylcarbamoyl-2-pyrazolines have been identified as a class of insecticides, indicating the potential of the pyrazole scaffold in pest management. acs.org

Materials Science: Formulation of Advanced Materials

In the field of materials science, derivatives of this compound are utilized as building blocks or additives in the formulation of advanced materials like polymers and coatings. chemimpex.comchemimpex.comchemimpex.com The incorporation of these compounds can significantly enhance the thermal, mechanical, and chemical resistance properties of the resulting materials. chemimpex.com

Polymers and Coatings

The rigid, aromatic structure of the pyrazole ring and the presence of the bromophenyl group contribute to improved material properties. When integrated into polymer matrices, these derivatives can increase thermal stability. One study highlighted that incorporating a 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid derivative into polymers improved their thermal stability by as much as 30%.

Furthermore, research has demonstrated the use of 3-(4-bromo-phenyl)-1H-pyrazole as a blocking agent for toluene (B28343) diisocyanate (TDI) in the synthesis of polyurethanes. researchgate.net This application allows for greater control over the polymerization process and can reduce the hazards associated with handling reactive isocyanates. The resulting polyurethanes exhibit specific deblocking temperatures, enabling the formation of coatings and materials with tailored properties. researchgate.net The resistance of these compounds to degradation also makes them suitable for developing durable protective coatings.

Analytical Chemistry: Method Development for Compound Detection and Quantification

Derivatives of this compound also play a role in analytical chemistry, where they are used to develop new methods for the detection and quantification of various substances. chemimpex.comchemimpex.comchemimpex.com Their unique spectroscopic and electrochemical properties make them ideal candidates for creating sensitive and selective chemosensors.

A notable example is the development of a novel pyrazole derivative, 3-(1,3-bis(4-bromophenyl)-1H-pyrazol-4-yl)-2-(4-bromophenyl) acrylonitrile (B1666552) (BPPBPA), as a highly selective and sensitive chemosensor for copper(II) ions. iosrjournals.org This compound exhibits a distinct color change and fluorescence quenching upon binding with Cu(II) ions, allowing for their naked-eye and spectroscopic detection. iosrjournals.org The sensing mechanism involves the coordination of the copper ions with the nitrogen atoms of the pyrazole ring. iosrjournals.org Such methods are crucial for monitoring heavy metal ions in environmental and biological samples. iosrjournals.org

Additionally, the fundamental characterization of these compounds, including techniques like X-ray crystallography, provides essential data for developing analytical methods. nih.gov For instance, predicted collision cross-section (CCS) values derived from mass spectrometry can aid in the development of more accurate and efficient analytical techniques for identifying and quantifying these and other related compounds. vulcanchem.com

Concluding Remarks and Future Perspectives in 3 4 Bromophenyl 1h Pyrazole Research

Current Challenges and Opportunities

The primary challenges in the research of 3-(4-bromophenyl)-1H-pyrazole are centered on synthesis, functionalization, and the optimization of its biological activity.

Challenges:

Regioselective Synthesis: Achieving specific isomers during the synthesis of substituted pyrazoles can be complex. The reaction between certain precursors can sometimes lead to unexpected products, necessitating careful control of reaction conditions and advanced analytical techniques to confirm the structure. nih.govresearchgate.net For instance, studies on related pyrazole (B372694) syntheses have shown that while cycloaddition pathways can be kinetically probable, the final isolated product may result from unique, spontaneous elimination processes, highlighting the intricacies of predicting reaction outcomes. nih.govresearchgate.net

Biological Efficacy and Specificity: While the pyrazole core is a promising starting point, not all derivatives exhibit the desired biological activity. A significant challenge lies in fine-tuning the molecular structure to achieve high potency against a specific biological target while minimizing off-target effects and toxicity. nih.gov For example, some synthesized derivatives of this compound, while designed as potential anticancer agents, have been found to be inactive in initial screenings. nih.gov

Opportunities:

Advanced Synthetic Methodologies: There is a substantial opportunity to apply modern synthetic techniques to overcome current challenges. The development of novel catalytic systems, one-pot multicomponent reactions, and green chemistry approaches could lead to more efficient, cost-effective, and environmentally friendly syntheses of this compound derivatives. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies: The bromine atom on the phenyl ring is a key feature that can be exploited in drug design. It can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target. Systematic SAR studies can elucidate the precise role of the bromophenyl group and guide the rational design of next-generation compounds with improved therapeutic profiles. researchgate.net

Diverse Chemical Libraries: The core structure of this compound serves as a versatile template for creating large and diverse libraries of related compounds. researchgate.net These libraries are invaluable for high-throughput screening campaigns to identify novel hits for a wide range of biological targets.

Interactive Table: Challenges and Opportunities in this compound Research

| Area | Specific Challenge | Specific Opportunity |

|---|---|---|

| Synthesis | Controlling regioselectivity and avoiding unexpected byproducts. researchgate.net | Developing green, one-pot, and multicomponent reactions for higher efficiency. researchgate.netmdpi.com |

| Functionalization | Complex, multi-step reaction sequences leading to low overall yields. mdpi.com | Using the core scaffold to build diverse chemical libraries for high-throughput screening. researchgate.net |

| Biological Activity | Achieving high potency and target specificity; some derivatives show inactivity. nih.gov | Leveraging the bromine atom for halogen bonding to enhance drug-target interactions. |

Emerging Trends in Pyrazole-Based Compound Research

The research landscape for pyrazole compounds, including this compound, is dynamic and expanding. Several key trends are shaping the future direction of this field.

Privileged Scaffolds in Drug Discovery: Pyrazoles are increasingly recognized as "privileged scaffolds" in medicinal chemistry. tandfonline.comnih.govkubikat.org This means their core structure is frequently found in approved drugs and is adept at binding to multiple biological targets, making them highly valuable starting points for drug development programs. nih.govconnectjournals.com

Broadening Therapeutic Targets: Initially known for anti-inflammatory and analgesic properties, the therapeutic applications for pyrazole derivatives have expanded dramatically. nih.gov Current research is heavily focused on developing pyrazoles as anticancer agents that target specific pathways like EGFR, CDK, and BTK, as well as antimicrobials, antivirals, and agents for neurodegenerative diseases. nih.govresearchgate.netpatsnap.com

Applications in Materials Science: Beyond medicine, pyrazole derivatives are gaining traction in materials science. Their unique photophysical properties are being harnessed to create novel chemosensors for detecting ions and molecules, as well as organic optoelectronic materials. mdpi.comrsc.org Furthermore, nitrogen-rich pyrazoles are being investigated for use as advanced energetic materials. nih.govwiley.com

Computational and Green Chemistry: Modern synthetic strategies are increasingly coupled with computational tools for rational drug design, molecular docking, and virtual screening to accelerate the discovery of new therapeutics. connectjournals.comresearchgate.net There is also a strong push towards "green chemistry" principles, emphasizing the use of environmentally benign solvents and catalysts to make the synthesis of pyrazoles more sustainable. researchgate.netmdpi.com

Translational Research Outlook

The translational outlook for this compound is promising, with clear potential pathways from laboratory research to real-world applications in medicine and agriculture.

The most significant potential lies in medicinal chemistry . The this compound scaffold and its close analogues are actively being investigated for multiple therapeutic uses:

Anti-inflammatory and Anticancer Agents: Research has demonstrated that derivatives can be synthesized to act as inhibitors of key targets in inflammation and cancer pathways, such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). researchgate.net Other related structures have shown potential as anticancer and anti-inflammatory agents, suggesting this is a fruitful area for further development. chemimpex.com